molecular formula C17H18N2O3S B2960944 N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide CAS No. 2034316-73-7

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Cat. No.: B2960944
CAS No.: 2034316-73-7
M. Wt: 330.4
InChI Key: KWNSOXVPXSYURW-UHFFFAOYSA-N
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Description

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a complex organic compound that features a benzothiophene moiety linked to a propan-2-yl group and a pyrrolidin-1-yl acetamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the benzothiophene moiety: This can be achieved through cyclization reactions involving thiophenol and appropriate alkylating agents.

    Attachment of the propan-2-yl group: This step often involves Friedel-Crafts alkylation using propan-2-yl halides.

    Formation of the pyrrolidin-1-yl acetamide: This involves the reaction of pyrrolidine with acetic anhydride, followed by coupling with the benzothiophene intermediate.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidin-1-yl acetamide structure, potentially forming alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide group, where nucleophiles can replace the acetamide moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amides or thioamides.

Scientific Research Applications

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: The compound is investigated for its use in the development of advanced materials, such as organic semiconductors.

Mechanism of Action

The mechanism of action of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide involves its interaction with specific molecular targets. The benzothiophene moiety can interact with various enzymes and receptors, modulating their activity. The pyrrolidin-1-yl acetamide structure may enhance the compound’s binding affinity and specificity. Pathways involved include inhibition of enzyme activity and modulation of receptor signaling.

Comparison with Similar Compounds

  • N-[1-(1-benzothiophen-3-yl)ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide
  • N-[1-(1-benzothiophen-3-yl)methyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Comparison: N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide is unique due to the presence of the propan-2-yl group, which can influence its chemical reactivity and biological activity. Compared to its analogs with ethyl or methyl groups, the propan-2-yl derivative may exhibit different pharmacokinetic properties and binding affinities, making it a distinct compound of interest in research.

Properties

IUPAC Name

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-11(8-12-10-23-14-5-3-2-4-13(12)14)18-15(20)9-19-16(21)6-7-17(19)22/h2-5,10-11H,6-9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWNSOXVPXSYURW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC2=CC=CC=C21)NC(=O)CN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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